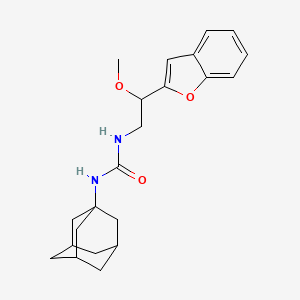

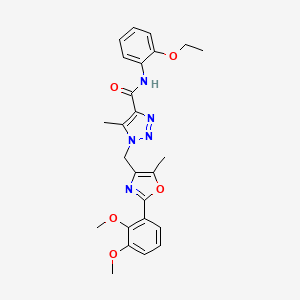

![molecular formula C15H15N5O4 B2983066 methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate CAS No. 847385-98-2](/img/structure/B2983066.png)

methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

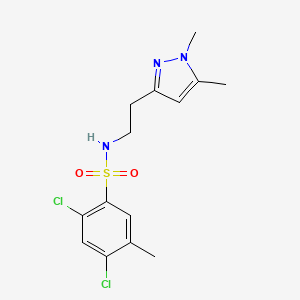

The compound is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The compound contains a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a fused ring system containing nitrogen atoms . It also has a methoxyphenyl group attached, which could influence its physical and chemical properties.科学的研究の応用

Synthesis and Structural Characterization

Triazolopyrimidine and pyrimidine derivatives are synthesized for structural characterization and to investigate their potential applications. For example, a study focused on the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. The antibacterial efficacy against Gram-positive and Gram-negative bacteria was evaluated, showcasing the compound's potential as an antimicrobial agent (Lahmidi et al., 2019).

Antimicrobial and Antileukemic Activity

Compounds with triazolopyrimidine and pyrimidine cores are assessed for antimicrobial and antileukemic activities. Studies have synthesized novel pyrimidine derivatives exhibiting significant antimicrobial activity against various microorganisms, demonstrating the therapeutic potential of these compounds in combating infections (Suresh et al., 2016). Furthermore, bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, a related chemical group, have shown in vivo activity against P388 lymphocytic leukemia, highlighting the antileukemic potential of these compounds (Anderson et al., 1988).

Antitumor Activity

Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has revealed potent anticancer activity against various human cancer cell lines. These studies offer promising insights into the development of new therapeutic agents for cancer treatment based on the modification and evaluation of pyrimidine structures (Hafez & El-Gazzar, 2017).

Supramolecular Assemblies

Pyrimidine derivatives are also explored for their role in forming novel crown-containing hydrogen-bonded supramolecular assemblies. Such studies highlight the utility of these compounds in the field of supramolecular chemistry, contributing to the development of new materials with specialized functions (Fonari et al., 2004).

将来の方向性

作用機序

Target of Action

The primary target of this compound is the Chikungunya virus (CHIKV) . CHIKV is a re-emerging Alphavirus transmitted to humans by Aedes mosquitoes . The compound inhibits CHIKV replication in the low micromolar range .

Mode of Action

It is known to inhibit chikv replication . The compound’s interaction with its targets likely results in changes that prevent the virus from replicating within host cells.

Biochemical Pathways

The compound affects the biochemical pathways involved in CHIKV replication . By inhibiting replication, the compound prevents the virus from spreading to other cells and causing further infection.

Pharmacokinetics

The compound has been shown to have an ec50 value below 1 μm, indicating a high potency . It also exhibits no cytotoxicity up to 668 μM, suggesting a high selectivity index .

Result of Action

The result of the compound’s action is the inhibition of CHIKV replication . This prevents the spread of the virus within the host, potentially reducing the severity of the infection.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of Aedes mosquitoes, which transmit CHIKV, can affect the efficacy of the compound . Additionally, the stability of the compound could be influenced by factors such as temperature and pH.

特性

IUPAC Name |

methyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c1-9(15(22)24-3)19-8-16-13-12(14(19)21)17-18-20(13)10-5-4-6-11(7-10)23-2/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIWCJAMFQCWIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

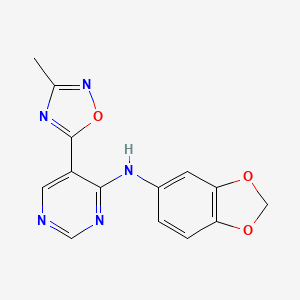

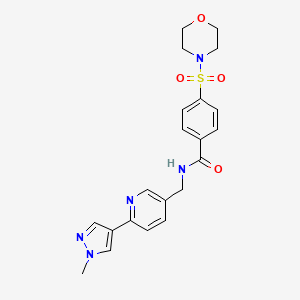

![4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982991.png)

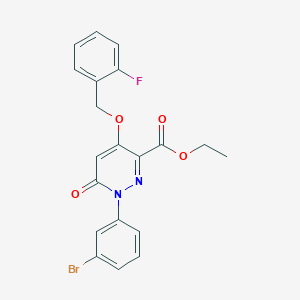

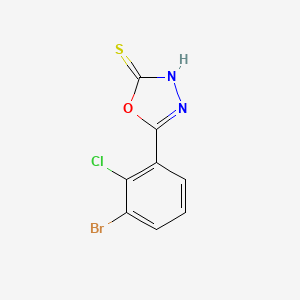

![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)

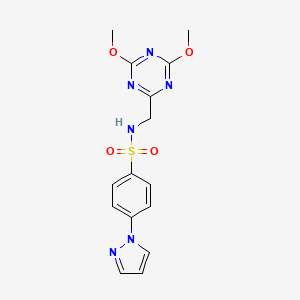

![N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2982999.png)

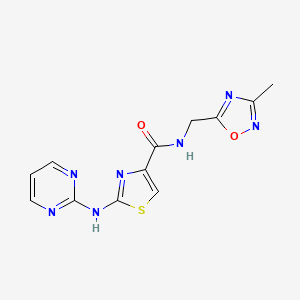

![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2983004.png)